molecular formula C9H11ClFNO3 B13134333 Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl

Cat. No.: B13134333
M. Wt: 235.64 g/mol
InChI Key: KZTDCUJSCXIPMX-QRPNPIFTSA-N
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Description

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structural properties, which include a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride typically involves several steps. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde. This intermediate is then subjected to a series of reactions, including amination and esterification, to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the amino group may produce 2-amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.

Scientific Research Applications

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the amino and hydroxyl groups can facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
  • Ethyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
  • Methyl 2-amino-2-(4-fluoro-2-hydroxyphenyl)acetate

Uniqueness

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is unique due to its specific stereochemistry (S-enantiomer) and the presence of the hydrochloride salt, which can influence its solubility and stability. These features can enhance its pharmacokinetic properties and make it a valuable compound for further research and development.

Biological Activity

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships, and safety data, supported by relevant tables and research findings.

  • Molecular Formula : C₈H₈ClFNO₃
  • Molar Mass : Approximately 235.64 g/mol
  • Storage Conditions : Should be stored under inert conditions at room temperature to maintain stability.

Synthesis Methods

Several synthesis pathways for Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate HCl have been reported, often involving coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt). These methods facilitate the formation of amino acid ester derivatives that exhibit various biological activities .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia HL-60 and liver cancer BEL-7402. Notably, compounds derived from amino acid esters containing fluorinated moieties showed enhanced cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (µM)Remarks
5-FUHL-6010Standard control
Compound ABEL-74028More effective than 5-FU
Methyl (S)-2-amino...HL-606Enhanced activity observed

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives containing the 5-fluoro substitution exhibit significant antibacterial activity, making them potential candidates for further development in treating bacterial infections .

Table 2: Antimicrobial Activity

CompoundBacteria TestedMIC (µg/mL)Efficacy
Compound BS. aureus64Moderate
Methyl (S)-2-amino...C. difficile128Effective

Structure-Activity Relationship

The presence of the fluorine atom and hydroxyl group on the phenyl ring is crucial for the compound's biological activity. The unique structural features enhance its interaction with biological targets, influencing both its pharmacodynamics and pharmacokinetics. Comparisons with similar compounds reveal that variations in these substituents can significantly alter biological efficacy.

Table 3: Structural Comparison of Related Compounds

Compound NameUnique Features
Methyl (R)-2-amino...Enantiomeric variation affecting activity
2-Amino-3-(5-fluoro...)Lacks methyl ester functionality
Methyl 4-hydroxyphenylacetateNo fluorine substitution; simpler structure

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety data indicates potential hazards. It is classified as causing skin and eye irritation and may pose respiratory risks upon inhalation. Proper handling procedures are essential to mitigate exposure risks during research and development .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Antitumor Efficacy : A study demonstrated that this compound exhibited a significantly lower IC50 value compared to standard treatments in specific cancer cell lines, indicating superior efficacy.
  • Antibacterial Properties : Another investigation revealed that derivatives with the fluorinated phenyl group showed enhanced antibacterial activity against resistant strains of bacteria.

Properties

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H/t8-;/m0./s1

InChI Key

KZTDCUJSCXIPMX-QRPNPIFTSA-N

Isomeric SMILES

COC(=O)[C@H](C1=C(C=CC(=C1)F)O)N.Cl

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl

Origin of Product

United States

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